
(3,5-Difluorophenyl)(3-hydroxy-2-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3,5-Difluorophenyl)(3-hydroxy-2-thienyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzoyl chloride with 3-hydroxythiophene in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
(3,5-Difluorophenyl)(3-hydroxy-2-thienyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the thienyl ring can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,5-Difluorophenyl)(3-hydroxy-2-thienyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)(3-hydroxy-2-thienyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
(3,5-Difluorophenyl)(3-hydroxy-2-thienyl)methanone can be compared with other similar compounds, such as:
(3,5-Difluorophenyl)(2-hydroxy-2-thienyl)methanone: Similar structure but with a different position of the hydroxyl group.
(3,5-Difluorophenyl)(3-hydroxy-2-furyl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(3,5-Difluorophenyl)(3-hydroxy-2-pyridyl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Properties
Molecular Formula |
C11H6F2O2S |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
(3,5-difluorophenyl)-(3-hydroxythiophen-2-yl)methanone |
InChI |
InChI=1S/C11H6F2O2S/c12-7-3-6(4-8(13)5-7)10(15)11-9(14)1-2-16-11/h1-5,14H |
InChI Key |
JHCAVVRSZNPGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1O)C(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14116997.png)
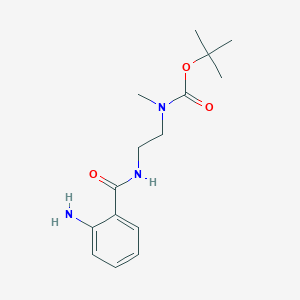
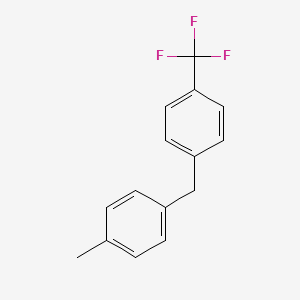
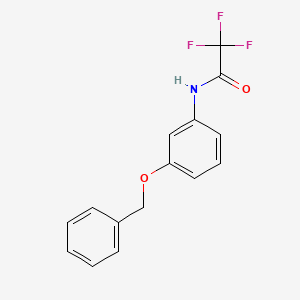
![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-1-yl-1,3,2-dioxaborolane](/img/structure/B14117022.png)
![((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride](/img/structure/B14117029.png)
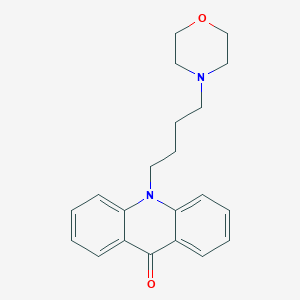
![3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117050.png)
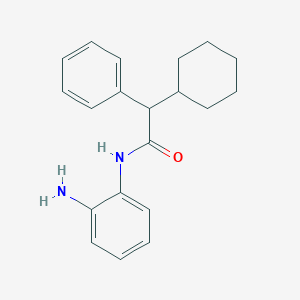
![2-(5-Bromo-2-methylbenzyl)-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophene](/img/structure/B14117060.png)
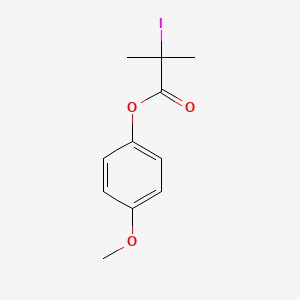
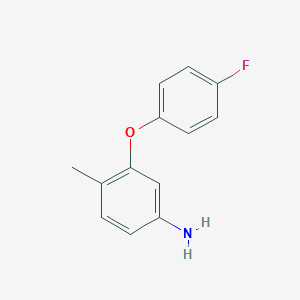
![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117081.png)

